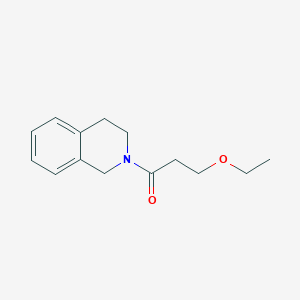![molecular formula C21H17N3O3 B4189684 N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide](/img/structure/B4189684.png)
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide
Übersicht
Beschreibung
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide, also known as FOB or FOB-S, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment and diagnosis. FOB-S belongs to a class of compounds called oxadiazoles, which have been shown to possess various biological activities.
Wirkmechanismus
The mechanism of action of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide-S involves the inhibition of specific signaling pathways involved in cancer development, such as the PI3K/AKT/mTOR pathway. N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide-S has also been shown to induce the activation of caspases, which are enzymes involved in apoptosis.
Biochemical and Physiological Effects:
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide-S has been shown to possess various biochemical and physiological effects. Studies have shown that N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide-S can induce the activation of caspases, which are enzymes involved in apoptosis. N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide-S has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide-S is its potential as a cancer treatment and diagnosis agent. N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide-S has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. However, one limitation of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide-S is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide-S in cancer treatment.
Zukünftige Richtungen
1. Further studies are needed to determine the optimal dosage and administration of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide-S in cancer treatment.
2. Studies are needed to investigate the potential applications of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide-S in other types of cancer.
3. Further studies are needed to investigate the mechanism of action of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide-S in cancer cells.
4. Studies are needed to investigate the potential side effects of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide-S in normal cells.
5. Further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide-S in vivo.
Wissenschaftliche Forschungsanwendungen
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide-S has been studied for its potential applications in cancer treatment and diagnosis. Studies have shown that N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide-S can induce apoptosis (programmed cell death) in cancer cells, particularly in breast cancer cells. N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide-S has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development.
Eigenschaften
IUPAC Name |
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-13-8-9-15(11-14(13)2)19(25)22-17-6-3-5-16(12-17)20-23-24-21(27-20)18-7-4-10-26-18/h3-12H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNBREPVTCOXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-3,4-dimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4189601.png)
![N-[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4189607.png)

![N-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4189628.png)
![3-benzyl-8,8-dimethyl-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4189635.png)
![(2R*,3R*)-3-(dimethylamino)-1'-[(4-methylphenyl)acetyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4189636.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4189648.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4189668.png)
![{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4189675.png)

![2-[(2-{[(5-methyl-2-thienyl)methyl]amino}ethyl)amino]ethanol dihydrochloride](/img/structure/B4189692.png)
![2-chloro-4,5-difluoro-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B4189693.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4189701.png)
![5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4189704.png)